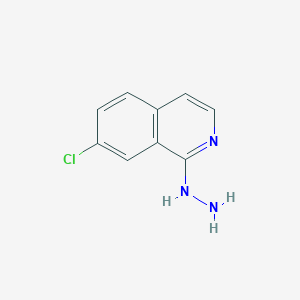![molecular formula C9H13N3 B13683041 2-[(2-methylphenyl)methyl]guanidine CAS No. 46053-91-2](/img/structure/B13683041.png)
2-[(2-methylphenyl)methyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-methylphenyl)methyl]guanidine, also known as N,N’-bis(2-methylphenyl)guanidine, is a compound with the molecular formula C15H17N3. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methyl]guanidine typically involves the reaction of 2-methylbenzylamine with cyanamide under specific conditions. One common method includes the use of catalytic amounts of scandium(III) triflate in water, which facilitates the guanylation of the amine . Another approach involves the use of copper-catalyzed three-component synthesis, where cyanamides, arylboronic acids, and amines react in the presence of potassium carbonate and copper(II) chloride dihydrate .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale catalytic processes. These methods may involve the use of transition metal catalysts to enhance the efficiency and yield of the reactions . The choice of catalyst and reaction conditions can significantly impact the overall production cost and environmental footprint.
化学反应分析
Types of Reactions
2-[(2-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines .
科学研究应用
2-[(2-methylphenyl)methyl]guanidine has several scientific research applications:
作用机制
The mechanism of action of 2-[(2-methylphenyl)methyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. It can enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and bind to DNA minor grooves . These interactions are mediated by its high basicity and ability to form hydrogen bonds.
相似化合物的比较
Similar Compounds
Similar compounds include other guanidine derivatives such as:
- N,N’-bis(2-methylphenyl)guanidine
- 1,3-di-o-tolylguanidine
- Diorthotolylguanidine
Uniqueness
2-[(2-methylphenyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its high basicity make it particularly valuable in various applications .
属性
CAS 编号 |
46053-91-2 |
|---|---|
分子式 |
C9H13N3 |
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-[(2-methylphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H13N3/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) |
InChI 键 |
LGGPGRCUXWQIDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



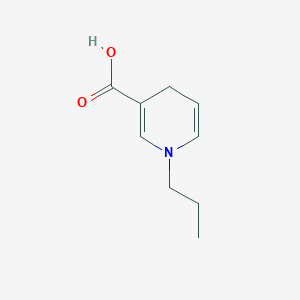
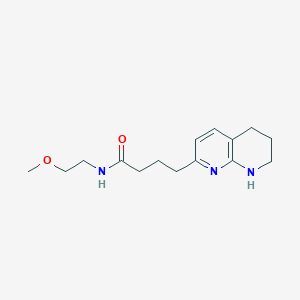

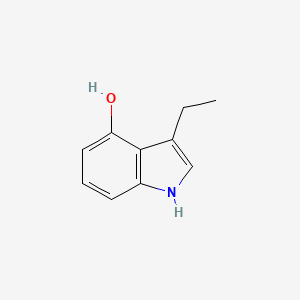
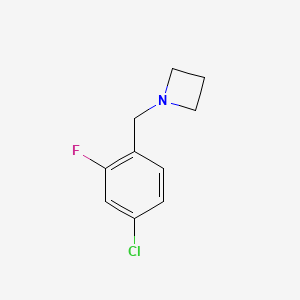

![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
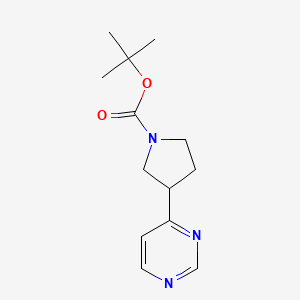
![2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
